molecular formula C11H11NO4 B12857520 2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole

Cat. No.: B12857520
M. Wt: 221.21 g/mol
InChI Key: WYDNEBIFDZEXBI-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with an aldehyde in the presence of a base and an oxidant. One common method includes using methyl cyanide or DMSO as the solvent, potassium carbonate as the base, and tert-butyl hydroperoxide as the oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired product with a yield range of 58-92% .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow synthesis techniques. For instance, the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved under flow conditions using Deoxo-Fluor® as the fluorinating agent and manganese dioxide as the oxidant . This method offers advantages such as improved safety, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidants include manganese dioxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Methylbenzoxazole: A derivative with a methyl group at the 2-position.

    5-Methylbenzoxazole: A derivative with a methyl group at the 5-position.

Uniqueness

2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and ethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-(5-ethyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H11NO4/c1-2-6-3-4-8-7(5-6)12-10(16-8)9(13)11(14)15/h3-5,9,13H,2H2,1H3,(H,14,15)

InChI Key

WYDNEBIFDZEXBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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